molecular formula C7H10O3 B146770 3,3-Dimethylglutaric anhydride CAS No. 4160-82-1

3,3-Dimethylglutaric anhydride

Cat. No. B146770
CAS RN: 4160-82-1
M. Wt: 142.15 g/mol
InChI Key: HIJQFTSZBHDYKW-UHFFFAOYSA-N
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Description

Enantioselective Synthesis Analysis

The study presented in the first paper demonstrates a rhodium-catalyzed enantioselective cross-coupling process using 3,5-dimethylglutaric anhydride and organozinc reagents. This method yields SYN-deoxypolypropionates with high enantioselectivity and excellent yields. The process is versatile, allowing for both commercially available and in situ prepared organozinc reagents to be used as coupling partners .

Molecular Structure Analysis

In the third paper, the synthesis of enantiomerically pure dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate from L-glutamic acid is reported. The synthesis involves a selective selenenylation-oxidation step to introduce a C-C double bond. The resulting compound maintains its enantiomeric purity over time, indicating the protective capacity of the 9-phenylfluoren-9-yl group against racemization. This compound serves as a chiral educt for further synthesis, including the production of antifungal antibiotics .

Chemical Reactions Analysis

The second paper discusses the use of dimethyl 3-methylglutaconate in the diastereoselective synthesis of functionalized 5,6-dihydro-2H-pyran-2-ones. The process involves an aldolisation reaction followed by cyclization. The study focuses on optimizing conditions to enhance diastereoselectivity and explores the use of chiral aldehydes and aminoaldehydes. The resulting compounds have potential as protease inhibitors .

Physical and Chemical Properties Analysis

The fourth paper provides a comprehensive analysis of the thermochemical properties of 3,3-dimethylglutaric anhydride. The research includes the calculation of standard molar enthalpy of formation in both crystalline and gas phases, temperature and enthalpy of fusion, molar heat capacity in solid phase, molar enthalpy of sublimation, and molar enthalpy of vaporization. Due to the presence of crystal transitions in 3,3-dimethylglutaric anhydride, some properties were estimated using group-contribution methods and machine learning models .

Case Studies and Applications

While the provided papers do not detail specific case studies, the applications of the synthesized compounds are implied. For instance, the enantiomerically pure dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate synthesized in paper is used to produce antifungal antibiotics, which are crucial in the medical field. The diastereoselective synthesis of functionalized 5,6-dihydro-2H-pyran-2-ones in paper suggests potential applications in developing protease inhibitors, which are important in treating various diseases. The physical and chemical properties analysis in paper provides essential data for the practical handling and application of 3,3-dimethylglutaric anhydride in various chemical processes.

Scientific Research Applications

1. Chemical Synthesis and Catalysis

3,3-Dimethylglutaric anhydride has been employed in various chemical syntheses. For instance, it has been used in the rhodium-catalyzed enantioselective cross-coupling of organozinc reagents to produce SYN-deoxypolypropionates with high yields and enantioselectivities (Cook & Rovis, 2009). Similarly, the desymmetrization of meso-glutaric anhydrides with a rhodium phosphinooxazoline system has been demonstrated, providing a method for efficient enantioselective desymmetrization (Cook & Rovis, 2007).

2. Cryopreservation

In the field of cryopreservation, 3,3-dimethylglutaric anhydride poly-L-lysine (DMGA-PLL) has been explored as a cryoprotectant for porcine spermatozoa. Studies have shown that DMGA-PLL improves the motility and blastocyst formation rate of cryopreserved spermatozoa, leading to enhanced fertility outcomes (Jin et al., 2023).

3. Polymer Research

3,3-Dimethylglutaric anhydride has been used in the synthesis of polymers. For instance, it has been incorporated in the chemical modification of egg white proteins, affecting properties like foam formation and heat coagulation (Gandhi et al., 1968). Additionally, its use in nanocomposite materials has been researched, particularly in the curing behavior and structure of glycerol diglycidyl ether/3,3-dimethylglutaric anhydride/nano-Al2O3 systems (Omrani et al., 2011).

4. Medical Applications

While specific applications in medical fields for 3,3-dimethylglutaric anhydride were not found within the scope of your criteria, it's worth noting that related compounds have been studied for their interactions with biological molecules. For example, the effect of dimethyl maleic anhydride on red blood cell membrane proteins has been investigated (Lin & Spudich, 1974).

Safety And Hazards

When handling 3,3-Dimethylglutaric anhydride, it is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for 3,3-Dimethylglutaric anhydride are not detailed in the provided sources, the compound’s use in the synthesis of piscidinol A derivatives and its role in inhibiting HIV-1 protease suggest potential applications in pharmaceutical research .

properties

IUPAC Name

4,4-dimethyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJQFTSZBHDYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063327
Record name 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylglutaric anhydride

CAS RN

4160-82-1
Record name Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione
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Record name 3,3-Dimethylglutaric anhydride
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Record name 3,3-Dimethylglutaric anhydride
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Record name 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
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Record name 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
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Record name Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione
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Record name 3,3-DIMETHYLGLUTARIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

3,3-Dimethylglutaric acid (18.70 g, 116.8 mmol) was dissolved in acetyl chloride (25 mL, 352 mmol), and refluxed for 2 hours. The reaction mixture was evaporated to dryness, and the residue was dissolved in diethyl ether. The ether solution was concentrated on a steam bath, and then cooled to 0° C. for 1 hour. The precipitate was filtered to give the title compound.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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